Molecular Weight and Physicochemical Property Comparison: 3-Methyl vs. Unsubstituted, 6-Fluoro, and 3-Trifluoromethyl Analogs
3-Methylbenzo[d]isoxazol-7-amine (MW 148.16 g/mol) occupies a distinct physicochemical space relative to its closest analogs. The unsubstituted benzo[d]isoxazol-7-amine (MW 134.14 g/mol) is lighter and more polar, while the 6-fluoro analog (MW 166.15 g/mol) is heavier and introduces a strong electron-withdrawing group, and the 3-trifluoromethyl analog (MW 202.13 g/mol) is substantially heavier and more lipophilic . These differences in molecular weight, hydrogen bonding capacity, and lipophilicity directly impact the physicochemical properties of derived final compounds, including solubility, permeability, and metabolic stability .
| Evidence Dimension | Molecular Weight and Calculated Physicochemical Properties |
|---|---|
| Target Compound Data | 3-Methylbenzo[d]isoxazol-7-amine: MW = 148.16 g/mol; HBD = 2; HBA = 3; XLogP3-AA = 1.2 |
| Comparator Or Baseline | Benzo[d]isoxazol-7-amine: MW = 134.14 g/mol; 6-Fluoro-3-methylbenzo[d]isoxazol-7-amine: MW = 166.15 g/mol; 3-(Trifluoromethyl)benzo[d]isoxazol-7-amine: MW = 202.13 g/mol |
| Quantified Difference | MW difference: +14.02 g/mol vs. unsubstituted; -17.99 g/mol vs. 6-fluoro; -53.97 g/mol vs. 3-CF₃ |
| Conditions | Calculated molecular properties based on standard cheminformatics algorithms (PubChem/ChemSrc) |
Why This Matters
In lead optimization, molecular weight differences of >10 g/mol can significantly impact pharmacokinetic properties; selecting the appropriate building block based on its contribution to final compound molecular weight is critical for maintaining drug-likeness.
